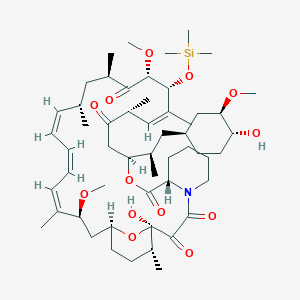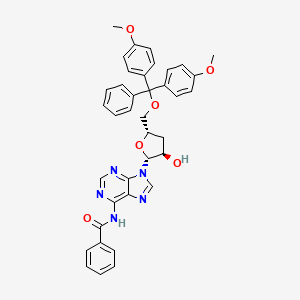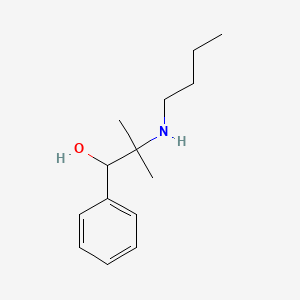
31-O-(Trimethylsilyl)rapamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
31-O-(Trimethylsilyl)rapamycin is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives have gained significant attention due to their broad spectrum of applications in the medical field, including immunosuppressive, anti-cancer, anti-viral, and anti-aging potentials .
Métodos De Preparación
The synthesis of 31-O-(Trimethylsilyl)rapamycin involves the protection of the 31-hydroxyl group of rapamycin with a trimethylsilyl group. One common method includes treating rapamycin with excess chlorotrimethylsilane in ethyl acetate at 0-5°C in the presence of a base such as imidazole . This reaction selectively protects the 31-hydroxyl group, forming this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
31-O-(Trimethylsilyl)rapamycin undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be selectively removed or substituted under specific conditions.
Esterification: The compound can undergo esterification reactions to form derivatives such as 42-monoacrylated rapamycin.
Common reagents used in these reactions include chlorotrimethylsilane, imidazole, and various esterifying agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
31-O-(Trimethylsilyl)rapamycin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other rapamycin derivatives.
Mecanismo De Acción
31-O-(Trimethylsilyl)rapamycin exerts its effects by inhibiting the mTOR signaling pathway. It binds to the FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival .
Comparación Con Compuestos Similares
Similar compounds to 31-O-(Trimethylsilyl)rapamycin include other rapamycin derivatives such as:
42-O-(Trimethylsilyl)rapamycin: Another silyl-protected derivative with similar properties.
31,42-Bis-O-(Trimethylsilyl)rapamycin: A derivative with both the 31- and 42-hydroxyl groups protected by trimethylsilyl groups.
The uniqueness of this compound lies in its selective protection of the 31-hydroxyl group, which allows for specific chemical modifications and applications.
Propiedades
Fórmula molecular |
C54H87NO13Si |
|---|---|
Peso molecular |
986.4 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-18-trimethylsilyloxy-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C54H87NO13Si/c1-33-19-15-14-16-20-34(2)45(63-8)31-41-24-22-39(7)54(62,67-41)51(59)52(60)55-26-18-17-21-42(55)53(61)66-46(36(4)29-40-23-25-43(56)47(30-40)64-9)32-44(57)35(3)28-38(6)49(68-69(11,12)13)50(65-10)48(58)37(5)27-33/h14-16,19-20,28,33,35-37,39-43,45-47,49-50,56,62H,17-18,21-27,29-32H2,1-13H3/b16-14-,19-15-,34-20-,38-28-/t33-,35-,36-,37-,39-,40+,41+,42+,43-,45+,46+,47-,49-,50+,54-/m1/s1 |
Clave InChI |
MRNFTOVSUTVVDY-GUCVJOFESA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O[Si](C)(C)C)OC)C)C)/C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O[Si](C)(C)C)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)



![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)


![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)

